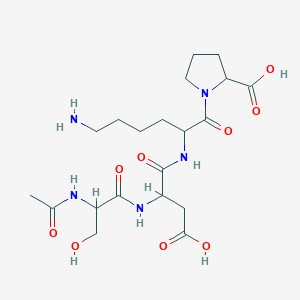

Acetyl-Ser-Asp-Lys-Pro

Description

Historical Context of Discovery and Early Research

AcSDKP was first identified as a naturally occurring molecule purified from bone marrow. ahajournals.orgashpublications.org Early research characterized it as a physiological negative regulator of hematopoiesis, the process of blood cell formation. ahajournals.orgashpublications.org Specifically, it was found to inhibit the proliferation of hematopoietic stem cells, keeping them in a quiescent state. frontiersin.orgmdpi.com This inhibitory action on stem cell proliferation was a key focus of initial investigations, which demonstrated that AcSDKP could protect the stem cell compartment from the toxic effects of anticancer drugs and radiation. ashpublications.org

The peptide was initially described as a physiological negative regulator of hematopoiesis that inhibits the proliferation of normal hematopoietic stem cells and committed progenitors both in laboratory settings (in vitro) and in living organisms (in vivo). ahajournals.orgashpublications.org It was observed that AcSDKP prevents these primitive cells from entering the S phase of the cell cycle from the G1 phase. frontiersin.orgmdpi.com

Further early research established that AcSDKP is a substrate for the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system. biosyn.com It was discovered that the plasma concentration of AcSDKP increases significantly when ACE is inhibited. ahajournals.org This finding opened new avenues for understanding the peptide's regulation and its potential interplay with the cardiovascular system.

Endogenous Presence and Ubiquitous Distribution in Biological Systems

AcSDKP is an endogenous peptide, meaning it is naturally produced within the body. ahajournals.orgphysiology.org It is not confined to a single location but is ubiquitously distributed throughout various mammalian tissues and biological fluids. ahajournals.orgfrontiersin.orgnih.gov It is normally present in human plasma and circulating mononuclear cells. ahajournals.orgnih.gov Measurable concentrations have also been detected in urine. frontiersin.orgdiabetesjournals.org

The distribution of AcSDKP extends to numerous organs. Studies in mice have shown its presence in highly vascular organs such as the heart, lungs, and stomach, as well as in hematopoietic organs like the thymus, spleen, and bone marrow. ashpublications.org It is also found in the kidney and liver. nih.gov The concentration of AcSDKP can vary between tissues, with some reports indicating higher levels in the testis compared to other organs. frontiersin.org The peptide is also produced and released by human endothelial cell lines. ashpublications.org

The primary precursor of AcSDKP is believed to be Thymosin β4 (Tβ4), a 43-amino acid peptide that contains the AcSDKP sequence at its N-terminus. nih.govscholaris.ca The generation of AcSDKP from Tβ4 involves enzymatic cleavage. frontiersin.orgnih.gov

Classification and Significance as a Biologically Active Tetrapeptide

AcSDKP is classified as a tetrapeptide, which is a type of oligopeptide composed of four amino acids linked by peptide bonds. wikipedia.org The specific amino acid sequence is N-acetyl-seryl-aspartyl-lysyl-proline. biosyn.com Many tetrapeptides are known to be pharmacologically active, exhibiting affinity and specificity for various receptors involved in protein-protein signaling. wikipedia.org

The significance of AcSDKP lies in its diverse and potent biological activities. Initially recognized for its role in regulating hematopoiesis, subsequent research has revealed its involvement in a wide range of physiological and pathological processes. frontiersin.org These include anti-inflammatory, anti-fibrotic, and pro-angiogenic effects. frontiersin.orgfrontiersin.orgresearchgate.net

The peptide's ability to inhibit the proliferation of various cell types, including cardiac and renal fibroblasts, underscores its anti-fibrotic potential. frontiersin.orgahajournals.org Furthermore, AcSDKP has been shown to stimulate angiogenesis, the formation of new blood vessels, which is crucial for tissue repair. ahajournals.orgashpublications.org Its anti-inflammatory properties have also been demonstrated in various experimental models of disease. physiology.orgfrontiersin.org This multifaceted nature makes AcSDKP a significant molecule in the study of tissue protection and repair mechanisms.

Interactive Data Table: Key Properties of Acetyl-Ser-Asp-Lys-Pro (AcSDKP)

| Property | Description |

|---|---|

| Full Name | N-acetyl-seryl-aspartyl-lysyl-proline |

| Abbreviation | AcSDKP |

| Classification | Biologically Active Tetrapeptide |

| Molecular Formula | C20H33N5O9 |

| Primary Precursor | Thymosin β4 (Tβ4) |

| Key Regulating Enzyme | Angiotensin-Converting Enzyme (ACE) |

| Initial Identified Function | Negative regulator of hematopoiesis |

Structure

2D Structure

Properties

IUPAC Name |

1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRXEQUFWLOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402957, DTXSID40861258 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylseryl-alpha-aspartyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127103-11-1 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Catabolism of Acsdkp

Precursor Identification and Enzymatic Cleavage

The synthesis of AcSDKP is a multi-step enzymatic process starting from a well-identified precursor protein. nih.govresearchgate.net This process involves sequential cleavage by specific peptidases to release the active tetrapeptide. nih.govscholaris.ca

AcSDKP is an endogenous peptide that originates from the N-terminus of its precursor, Thymosin Beta-4 (Tβ4). nih.govplos.orgahajournals.orgnih.gov Tβ4 is a 43-amino acid polypeptide and is the most abundant β-thymosin in mammals. ahajournals.orgmdpi.com The AcSDKP sequence is located at the beginning of the Tβ4 protein, meaning that a single cleavage event after the fourth amino acid, proline, is sufficient to release the tetrapeptide. ahajournals.orgnih.gov The colocalization of Tβ4 and AcSDKP in various tissues, along with a positive correlation in their concentrations, supports the role of Tβ4 as the primary precursor. ahajournals.orgahajournals.org Studies have shown that in HeLa cells, a reduction in Tβ4 expression leads to a significant decrease in AcSDKP levels. frontiersin.org Furthermore, incubating radiolabeled Tβ4 with bone marrow cells results in the formation of AcSDKP. frontiersin.orgnih.gov

Prolyl Oligopeptidase (POP), a serine protease, is the principal enzyme responsible for the release of AcSDKP from its precursor. mdpi.comahajournals.orgahajournals.org POP specifically cleaves peptide bonds at the carboxyl-terminal of proline residues. mdpi.com In the synthesis of AcSDKP, POP hydrolyzes the Pro4-Asp5 bond in Tβ4 intermediate peptides to liberate the N-terminal tetrapeptide. ahajournals.orgmdpi.com In vitro studies using kidney cortex homogenates demonstrated that AcSDKP generation from exogenous Tβ4 was significantly inhibited by various POP inhibitors. ahajournals.org Similarly, long-term administration of a POP inhibitor in rats led to a significant decrease in endogenous AcSDKP levels in the plasma, heart, and kidneys. ahajournals.org While an early study suggested the involvement of a bacterial endoproteinase Asp-N, this enzyme is not believed to be present in mammals, pointing to POP as the key enzyme in vivo. ahajournals.orgnih.govnih.gov

The generation of AcSDKP from Tβ4 is a two-step process that requires the initial action of the metalloprotease Meprin-alpha. nih.govnih.govnih.gov Meprin-alpha first cleaves Tβ4 into smaller NH2-terminal intermediate peptides, which are generally less than 30 amino acids in length. nih.govmdpi.com These intermediate peptides then become the substrate for Prolyl Oligopeptidase. nih.govmdpi.com In vitro experiments have confirmed that both Meprin-alpha and POP are required for the release of AcSDKP from Tβ4; incubation with either enzyme alone does not yield the tetrapeptide. nih.gov The generation of AcSDKP in this dual-enzyme system is blocked by inhibitors of either Meprin-alpha (like actinonin) or POP. nih.gov Furthermore, kidney homogenates from mice lacking Meprin-alpha fail to release AcSDKP from Tβ4, and these mice exhibit significantly lower basal concentrations of the tetrapeptide. nih.govphysiology.org

Role of Prolyl Oligopeptidase (POP) in Biosynthesis

Degradation by Angiotensin-Converting Enzyme (ACE)

AcSDKP is almost exclusively hydrolyzed and inactivated by the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin system. nih.govahajournals.orgashpublications.orgportlandpress.com This degradation is a critical step in regulating the peptide's concentration and biological activity. ashpublications.org The half-life of radiolabeled AcSDKP in human plasma is approximately 80 minutes, and its degradation is completely blocked by specific ACE inhibitors like captopril (B1668294) and lisinopril. portlandpress.comahajournals.org This enzymatic cleavage by ACE is the primary mechanism for clearing AcSDKP from the body. ahajournals.org

The Angiotensin-Converting Enzyme is a dipeptidyl carboxypeptidase that possesses two distinct, catalytically active domains: the N-terminal and C-terminal domains. ahajournals.orgresearchgate.netnih.gov Research has conclusively shown that AcSDKP is a natural and specific substrate for the N-terminal active site of ACE. ahajournals.orgahajournals.orgnih.govjci.org While both domains can bind AcSDKP with similar affinity, the N-terminal domain is predominantly responsible for its hydrolysis in physiological conditions. nih.govjci.org The degradation of AcSDKP is almost exclusively carried out by this N-terminal domain. scholaris.caashpublications.org This specificity has been confirmed using selective inhibitors; for instance, RXP 407, a selective inhibitor of the N-domain, effectively blocks the degradation of AcSDKP in vivo. scholaris.caresearchgate.net This makes AcSDKP the first identified natural substrate with high specificity for the N-terminal active site of ACE. nih.govjci.org

The two catalytic domains of ACE hydrolyze AcSDKP at markedly different rates. The N-terminal active site hydrolyzes the tetrapeptide approximately 50 times faster than the C-terminal active site. nih.gov Kinetic studies have elucidated the parameters governing this preference. Although the binding affinities (Km) of the two domains for AcSDKP are comparable, the catalytic efficiency (kcat/Km) of the N-domain is significantly higher. nih.govnih.gov

One study reported kcat/Km values of 0.5 µM⁻¹·s⁻¹ for the N-active site and 0.01 µM⁻¹·s⁻¹ for the C-active site, highlighting the vast difference in catalytic efficiency. nih.gov A separate, more recent kinetic analysis provided specific turnover rates, further confirming the N-domain's preference, albeit with a smaller fold difference. nih.gov

| ACE Construct | Km (μM) | kcat (s-1) | kcat/Km (s-1·μM-1) | Source |

|---|---|---|---|---|

| Wild-type sACE (somatic) | 239.5 | 25.2 | 0.105 | nih.gov |

| N-domain (individual) | 199.6 | 14.0 | 0.070 | nih.gov |

| C-domain (individual) | 138.2 | 5.0 | 0.036 | nih.gov |

| N-active site | 31 | - | 0.5 | nih.gov |

| C-active site | 39 | - | 0.01 | nih.gov |

Data from different studies may show variations due to experimental conditions.

This differential rate of hydrolysis underscores the specialized role of the ACE N-domain in regulating the levels of AcSDKP. nih.govnih.gov

Modulation of AcSDKP Plasma Levels by ACE Inhibition

The pivotal role of ACE in the degradation of AcSDKP has significant pharmacological implications. Inhibition of ACE is a cornerstone of treatment for conditions like hypertension and heart failure. A key consequence of blocking ACE is the prevention of AcSDKP hydrolysis.

Numerous studies have demonstrated that the administration of ACE inhibitors, such as captopril and lisinopril, leads to a substantial increase in the plasma and urine concentrations of AcSDKP. nih.govnih.govfrontiersin.org Research in healthy subjects and hypertensive patients has shown that ACE inhibitor therapy can elevate plasma AcSDKP levels by as much as five to six-fold compared to baseline. nih.govfrontiersin.org This elevation is a direct result of blocking the primary catabolic pathway of the tetrapeptide.

The increase in AcSDKP levels is considered to contribute to some of the beneficial effects of ACE inhibitors, particularly their anti-inflammatory and anti-fibrotic properties. nih.gov For instance, in animal models of hypertension, the protective effects of ACE inhibitors on cardiac and renal fibrosis were diminished when the action of AcSDKP was blocked by monoclonal antibodies, indicating that the increased levels of this peptide are a crucial part of the therapeutic mechanism.

| Treatment | Effect on AcSDKP Levels | Mechanism |

| ACE Inhibitors (e.g., Captopril, Lisinopril) | Significant increase in plasma and urine AcSDKP. nih.govnih.govfrontiersin.org | Blockade of the N-terminal domain of ACE, preventing the degradation of AcSDKP. pnas.org |

| Co-administration of ACE inhibitor and Meprin-α inhibitor | Inhibition of the captopril-induced increase in plasma and urinary AcSDKP. scholarsresearchlibrary.com | Demonstrates the reliance on meprin-α for the initial step of AcSDKP synthesis. |

| POP Inhibitor (S17092) | Decreased endogenous levels of AcSDKP in plasma, heart, and kidneys. ebi.ac.uk | Confirms the essential role of POP in the synthesis of AcSDKP. |

Research on AcSDKP Analogs with Enhanced Metabolic Stability

The therapeutic potential of AcSDKP is limited by its rapid degradation by ACE in vivo. researchgate.net This has spurred research into the development of AcSDKP analogs with enhanced metabolic stability, aiming to prolong their half-life and improve their pharmacological efficacy.

Several strategies have been employed to make AcSDKP more resistant to enzymatic degradation. One approach involves modifying the peptide bonds. For example, replacing a peptide bond with an aminomethylene bond has been shown to improve stability against proteolysis. acs.org

Another successful strategy has been the modification of the C-terminus of the peptide. The synthesis of an amidated analog, where the C-terminal carboxylate is replaced with a carboxamide (AcSDKP-NH2), resulted in a molecule with high stability against ACE degradation. acs.orgtandfonline.com In pharmacokinetic studies, this amidated analog demonstrated significantly higher plasma levels and a longer area under the curve (AUC) compared to the native AcSDKP, indicating enhanced metabolic stability. tandfonline.com Conversely, a decarboxylated analog, lacking the C-terminal carboxylate group, was hydrolyzed at a rate similar to the parent peptide, highlighting the importance of this specific modification for stability. acs.org

Replacing specific amino acids with their D-isomers is another avenue of investigation. An analog where the Asp and Lys residues were substituted with their corresponding D-amino acids (Ac-SD(D)K(D)P) exhibited greater resistance to ACE-mediated degradation and a longer half-life in both rat and human sera compared to the native AcSDKP. ebi.ac.uk

These ACE-resistant analogs, such as AcSDKP-NH2, have been shown to retain the biological functions of the original peptide. researchgate.net The development of these more stable molecules holds promise for therapeutic applications where sustained levels of AcSDKP-like activity are desired.

| Analog | Modification | Stability Findings |

| AcSDKP-NH2 | Amidation of the C-terminus. acs.orgtandfonline.com | Highly resistant to ACE degradation; 98% of the analog remained after 24 hours of incubation with ACE, compared to 0% of native AcSDKP. acs.org Plasma levels were found to be significantly higher than those of AcSDKP in pharmacokinetic studies. tandfonline.com |

| Decarboxylated AcSDKP | Removal of the C-terminal carboxylate group. acs.org | Hydrolyzed at a similar rate to native AcSDKP, with 0% remaining after 24 hours. acs.org |

| Ac-SD(D)K(D)P | Replacement of Asp and Lys with their D-amino acid counterparts. ebi.ac.uk | Exhibits better resistance to ACE-mediated degradation and a longer half-life in rat and human sera. ebi.ac.uk |

| Aminomethylene bond analogs | Successive replacement of each peptide bond with an aminomethylene bond. acs.org | The analog with the Ser-Asp bond replacement showed significantly improved stability, with 99.7% remaining after 30 minutes, compared to 43.6% of native AcSDKP. acs.org |

Molecular and Cellular Mechanisms of Acsdkp Action

Cell Cycle Regulation

AcSDKP is a known regulator of cell proliferation, with its primary mechanism involving the control of the cell cycle.

A key action of AcSDKP is its ability to halt the progression of cells from the G0/G1 phase to the S phase of the cell cycle. ahajournals.orgahajournals.orgmedchemexpress.comahajournals.orgresearchgate.net This transition is a critical checkpoint for DNA replication and cell division. wikipedia.orgnih.govslu.se By preventing cells from entering the S phase, where DNA synthesis occurs, AcSDKP effectively inhibits their proliferation. researchgate.netscispace.com This inhibitory effect has been observed in various cell types, including hematopoietic stem cells, cardiac fibroblasts, and hepatocytes. ahajournals.orgahajournals.orgscispace.com

Flow cytometry analysis of rat cardiac fibroblasts treated with AcSDKP has demonstrated a significant inhibition of the G0/G1 to S phase transition. ahajournals.orgahajournals.orgmedchemexpress.com Similarly, in hematopoietic stem cells, AcSDKP reversibly prevents their recruitment into the S-phase, maintaining them in the quiescent G0 phase. scispace.com This action helps to control the proliferation of these primitive cells. ahajournals.org

AcSDKP's regulation of hematopoietic stem cell proliferation appears to be indirect. wiley.comnih.gov Instead of acting as a direct inhibitor, AcSDKP blocks the action of stimulators that would otherwise prompt these quiescent stem cells to enter the cell cycle. scispace.comwiley.comnih.govnih.gov This mechanism was elucidated through in vitro assays using murine high proliferative potential colony-forming cells (HPP-CFC), which are responsive to proliferation regulators of the hematopoietic stem cell population. wiley.comnih.gov

The specificity of this blocking action is crucial. Studies using peptide analogues of AcSDKP have shown that its hemoregulatory function is highly specific, with the tripeptide sequence Ser-Asp-Lys (SDK) being a significant component of its active structure. nih.gov

In certain cell types, AcSDKP's inhibitory effect on cell proliferation is mediated by the upregulation of key cell cycle modulators. frontiersin.org In human mesangial cells, for example, AcSDKP has been shown to inhibit DNA synthesis stimulated by serum or platelet-derived growth factor-B through the induction of cell cycle regulators such as p53, p27Kip1, and p21Cip1, while simultaneously inhibiting cyclin D1. frontiersin.org The proteins p21 and p27 are well-known inhibitors of cyclin-dependent kinases, which are essential for cell cycle progression. wikipedia.orgnih.gov

| Cell Type | AcSDKP-Induced Modulators | Effect |

| Human Mesangial Cells | p53, p27Kip1, p21Cip1 | Inhibition of DNA synthesis |

| Cyclin D1 | Inhibition |

Mechanism of Blocking Stem Cell Proliferation Stimulators

Intracellular Signaling Pathway Modulation

AcSDKP also influences cellular behavior by modulating specific intracellular signaling pathways, most notably the Transforming Growth Factor-β1 (TGF-β1) signaling cascade.

A significant body of research points to AcSDKP's ability to inhibit TGF-β1-mediated signaling, a pathway critically involved in fibrosis and cell differentiation. nih.govnih.govphysiology.orgmdpi.com TGF-β1 exerts its effects by binding to its receptors, which leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. researchgate.net These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate target gene expression. researchgate.net

AcSDKP has been shown to interfere with this cascade. In human cardiac fibroblasts, AcSDKP significantly inhibits the differentiation of fibroblasts into myofibroblasts induced by TGF-β1, a process central to tissue fibrosis. nih.govnih.govphysiology.org This inhibitory effect is likely mediated by blocking the TGF-β/Smad/ERK1/2 signaling pathway. nih.govnih.gov Furthermore, AcSDKP has been found to inhibit TGF-β1-induced increases in the expression of profibrotic molecules. plos.orgahajournals.org

A primary mechanism by which AcSDKP inhibits TGF-β1 signaling is by decreasing the phosphorylation of Smad2. ahajournals.orgahajournals.orgnih.govnih.govphysiology.orgmdpi.com Phosphorylation is a critical step for the activation and subsequent nuclear translocation of Smad2. ahajournals.orgahajournals.org Studies have demonstrated that AcSDKP dose-dependently decreases phospho-Smad2 levels in cardiac fibroblasts stimulated with TGF-β1. ahajournals.org This inhibition of Smad2 phosphorylation prevents its activation and, consequently, its ability to participate in the signaling cascade that leads to fibrotic gene expression. ahajournals.orgahajournals.orgmdpi.com

It is important to note that AcSDKP's inhibitory effect on Smad2 phosphorylation does not appear to involve the upregulation of the inhibitory Smad, Smad7, at least in the short term. nih.govphysiology.org

Inhibition of TGFβ1-Mediated Smad Signaling

Reduced Smad2 Nuclear Translocation

A critical mechanism of AcSDKP's action involves its interference with the transforming growth factor-beta (TGF-β) signaling pathway, a key player in cellular fibrosis. ahajournals.org A pivotal step in this pathway is the phosphorylation and subsequent translocation of the Smad2 protein into the nucleus, where it acts as a transcription factor for profibrotic genes. ahajournals.org

Research has demonstrated that AcSDKP can inhibit the phosphorylation of Smad2. ahajournals.orgahajournals.org In studies using rat cardiac fibroblasts, AcSDKP was shown to decrease TGF-β1-stimulated phosphorylation of Smad2. ahajournals.org This inhibition of phosphorylation is crucial because it prevents the activation of Smad2. ahajournals.org

Consequently, the nuclear translocation of the activated Smad2 is diminished in the presence of AcSDKP. ahajournals.orgahajournals.orgresearchgate.net By preventing Smad2 from entering the nucleus, AcSDKP effectively blocks the downstream signaling cascade that leads to the transcription of genes involved in fibrosis. ahajournals.org For instance, in cardiac fibroblasts transfected with a Smad-sensitive reporter gene, AcSDKP was found to decrease luciferase activity by 55%, indicating a significant reduction in Smad-mediated gene activation. ahajournals.orgahajournals.org This provides a clear mechanism for the anti-fibrotic effects of AcSDKP observed in various tissues. ahajournals.org

Regulation via the PI3K/Akt Signaling Pathway

AcSDKP also modulates cell proliferation and survival through the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway. plos.orgnih.gov This pathway is fundamental in regulating numerous cellular processes, including cell growth, survival, and proliferation. nih.gov

Studies have shown that AcSDKP can influence the phosphorylation of Akt, a key downstream effector of PI3K. plos.orgnih.gov In glioblastoma cells, where endogenous AcSDKP levels were depleted using a specific inhibitor, the addition of exogenous AcSDKP restored cell growth by activating the PI3K/Akt pathway. plos.org This effect was marked by an increase in Akt phosphorylation. plos.orgnih.gov

Role of PI3K Catalytic Subunits (e.g., p110α)

The class I PI3Ks are composed of catalytic and regulatory subunits. The catalytic subunits, such as p110α and p110β, are crucial for the kinase activity of the enzyme. plos.orgnih.gov Research has delved into which of these subunits is responsible for mediating the effects of AcSDKP.

Through the use of small interfering RNA (siRNA) to knock down specific subunits, it was discovered that p110α plays a critical role in the AcSDKP-induced activation of Akt. plos.orgnih.govnih.gov When the expression of the p110α subunit was suppressed in U87-MG glioblastoma cells, the ability of AcSDKP to stimulate Akt phosphorylation was abrogated. plos.orgnih.gov In contrast, knocking down the p110β subunit did not have the same effect, indicating a specific role for the p110α catalytic subunit in the signaling cascade initiated by AcSDKP. plos.orgnih.gov This highlights a specific molecular interaction that underpins the regulatory function of AcSDKP on cell proliferation. plos.org

Differential Effects on Other Kinase Pathways (e.g., ERK)

The influence of AcSDKP on cellular signaling is not uniform across all kinase pathways. While it clearly modulates the Smad2 and PI3K/Akt pathways, its effect on the extracellular signal-regulated kinase (ERK) pathway, another major regulator of cell proliferation and differentiation, is context-dependent.

In some cell types and conditions, AcSDKP has been shown to inhibit ERK activation. For example, in cardiac fibroblasts, AcSDKP was found to inhibit serum-stimulated p44/p42 mitogen-activated protein kinase (MAPK), also known as ERK1/2, activity in a biphasic and dose-dependent manner. nih.gov Similarly, in TNF-α-primed Caco-2 cells, AcSDKP dramatically inhibited the phosphorylation of ERK. frontiersin.org In cultured endothelial cells, AcSDKP also suppressed MEK and ERK phosphorylation. nih.gov

However, in other contexts, AcSDKP appears to have no effect on the ERK pathway. In U87-MG glioblastoma cells, co-treatment with a POP inhibitor and AcSDKP did not alter ERK activation. plos.orgnih.gov Furthermore, in endothelial cells stimulated with TNF-α, AcSDKP had no effect on the phosphorylation of p38 MAP kinase or ERK. physiology.org This differential effect suggests that the interaction of AcSDKP with the ERK pathway is highly specific to the cell type and the stimulating conditions.

Table 1: Effect of AcSDKP on ERK Pathway Activation

| Cell Type | Stimulus | Effect of AcSDKP on ERK Activation | Reference |

|---|---|---|---|

| Cardiac Fibroblasts | Serum | Inhibition | nih.gov |

| Caco-2 Cells | TNF-α | Inhibition | frontiersin.org |

| Endothelial Cells | Basal | Inhibition | nih.gov |

| U87-MG Glioblastoma Cells | POPi co-treatment | No effect | plos.orgnih.gov |

Interaction with Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

The balance between matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs), is crucial for tissue remodeling and the pathogenesis of fibrosis. nih.govnih.gov AcSDKP has been shown to modulate this balance, contributing to its anti-fibrotic properties. nih.gov

Suppression of Collagenase Expression and Activation

Collagenases are a subgroup of MMPs that specifically degrade collagen, a primary component of the fibrotic scar. Research indicates that AcSDKP can suppress the expression and activation of these crucial enzymes. nih.gov In a study on silicosis, a fibrotic lung disease, treatment with AcSDKP led to an increase in the expression of MMP-1, a key collagenase. spandidos-publications.com This seemingly contradictory finding suggests that in certain contexts, restoring a more balanced MMP profile, rather than blanket suppression, is beneficial. However, other studies have pointed towards a more direct inhibitory role. For instance, in cardiac fibroblasts, AcSDKP has been shown to inhibit collagenase expression and activation. nih.gov This suppression of collagen-degrading enzymes is a key mechanism by which AcSDKP can prevent the excessive breakdown and disorganized remodeling of the extracellular matrix seen in fibrotic conditions. ahajournals.org

Association with Increased TIMP-1 and TIMP-2 Expression

In concert with its effects on MMPs, AcSDKP also influences the expression of TIMPs. TIMP-1 and TIMP-2 are two of the main inhibitors of MMPs, and their upregulation can shift the MMP/TIMP balance towards an anti-fibrotic state. mdpi.com

Studies have demonstrated that the inhibitory effects of AcSDKP on MMPs are associated with an increase in the expression of TIMP-1 and TIMP-2. nih.gov In a model of silicosis, while AcSDKP increased MMP-1, it did not significantly alter TIMP-1 expression in vivo, but in vitro, it did not significantly affect TIMP-1 expression in fibroblasts induced by Angiotensin II. spandidos-publications.com This suggests a complex regulation of the MMP-1/TIMP-1 ratio. spandidos-publications.com The precise mechanisms by which AcSDKP upregulates TIMP expression are still under investigation but likely involve the modulation of upstream signaling pathways that control TIMP gene transcription. By increasing the availability of these endogenous inhibitors, AcSDKP further contributes to the net reduction in pathological matrix degradation and fibrosis.

Table 2: Summary of AcSDKP's Molecular Interactions

| Target Pathway/Molecule | Key Finding | Cell/Tissue Context | Reference |

|---|---|---|---|

| Smad2 | Reduced phosphorylation and nuclear translocation | Cardiac Fibroblasts | ahajournals.orgahajournals.org |

| PI3K/Akt | Activation via p110α subunit | Glioblastoma Cells | plos.orgnih.gov |

| ERK | Inhibition or no effect, depending on context | Various | plos.orgnih.govnih.govfrontiersin.orgphysiology.org |

| MMPs (Collagenases) | Suppression of expression and activation | Cardiac Fibroblasts | nih.gov |

| TIMPs (TIMP-1, TIMP-2) | Associated with increased expression | Cardiac Fibroblasts | nih.gov |

Normalization of Inflammatory Cytokine-Mediated MMP Activities (MMP-2, MMP-9, MMP-13)

The tetrapeptide Acetyl-Ser-Asp-Lys-Pro (AcSDKP) has demonstrated significant regulatory effects on the activity of matrix metalloproteinases (MMPs), particularly in the context of inflammation. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), are known to significantly increase the expression and activity of several MMPs, contributing to tissue remodeling and degradation. AcSDKP has been shown to counteract these effects, specifically normalizing the activities of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), as well as the expression of MMP-13 (Collagenase 3). researchgate.netmedchemexpress.comglpbio.com

Research conducted on adult rat cardiac fibroblasts has provided detailed insights into this mechanism. Under basal conditions, AcSDKP does not appear to alter the activity of these MMPs. However, in the presence of inflammatory stimuli like IL-1β, AcSDKP effectively blunts the induced increase in MMP activity. researchgate.netglpbio.com This normalizing effect is crucial in mitigating the excessive extracellular matrix degradation often associated with inflammatory conditions.

The modulatory action of AcSDKP on MMPs is linked to its influence on intracellular signaling pathways. Specifically, AcSDKP has been found to interfere with the p42/p44 mitogen-activated protein kinase (MAPK) pathway and the activation of nuclear factor-kappa B (NF-κB). By inhibiting these pathways, AcSDKP can downregulate the expression of MMPs that are transcriptionally upregulated by inflammatory cytokines.

Detailed Research Findings on AcSDKP's Effect on MMP Activity

The following table summarizes the key findings from a study investigating the effects of AcSDKP on MMP activity in the presence of the inflammatory cytokine IL-1β. The data illustrates the ability of AcSDKP to normalize the elevated MMP activities.

| Matrix Metalloproteinase (MMP) | Inflammatory Stimulus | Effect of Stimulus on MMP Activity/Expression | Effect of AcSDKP Treatment | Reference |

|---|---|---|---|---|

| MMP-2 (Gelatinase A) | IL-1β | Significant increase in activity | Normalizes the IL-1β-mediated increase in activity | researchgate.netmedchemexpress.com |

| MMP-9 (Gelatinase B) | IL-1β | Significant increase in activity | Normalizes the IL-1β-mediated increase in activity | researchgate.netmedchemexpress.com |

| MMP-13 (Collagenase 3) | IL-1β | Significant increase in expression | Normalizes the IL-1β-mediated increase in expression | researchgate.netmedchemexpress.com |

Biological Functions and Physiological Roles of Acsdkp

Hematopoiesis Regulation

AcSDKP is a key physiological regulator of hematopoiesis, the process of blood cell formation. physiology.orgahajournals.org It primarily acts by controlling the proliferation of the most primitive cells in the hematopoietic hierarchy.

AcSDKP is a potent inhibitor of hematopoietic stem and progenitor cell proliferation. cncb.ac.cnnih.gov Its primary mechanism involves preventing these primitive cells from entering the S phase of the cell cycle, effectively keeping them in a quiescent G0/G1 state. mdpi.comnih.gov This action is not directly inhibitory but rather functions by blocking the stimulatory signals that would otherwise prompt quiescent cells to begin dividing. nih.govnih.govoup.com

Studies using murine bone marrow cultures have shown that AcSDKP specifically inhibits the proliferation of high proliferative potential colony-forming cells (HPP-CFC), which are considered surrogates for hematopoietic stem cells. cncb.ac.cnnih.gov This inhibitory effect is dose-dependent, with peak activity observed at very low concentrations. cncb.ac.cnnih.gov For instance, in long-term murine bone marrow cultures, AcSDKP inhibited the entry of progenitor cells into the S phase, with maximum activity at a concentration of 10⁻¹² M. cncb.ac.cnnih.gov The presence of cytokines can influence the effective concentration of AcSDKP. cncb.ac.cnnih.gov

This regulatory role is crucial for maintaining the hematopoietic stem cell pool and preventing its exhaustion. The inhibitory effect is reversible, allowing for normal hematopoietic function to resume when the influence of AcSDKP is removed. tandfonline.com

Table 1: Effect of AcSDKP on Hematopoietic Cell Proliferation

| Cell Type | Model System | Key Finding | Citation |

|---|---|---|---|

| Hematopoietic Stem Cells (HSC) / Progenitor Cells | Murine Bone Marrow Cultures | Inhibits entry into S phase from G0/G1; blocks proliferation stimulators. | mdpi.comnih.govnih.govnih.govoup.com |

| High Proliferative Potential Colony-Forming Cells (HPP-CFC) | Murine Long-Term Bone Marrow Cultures | Numbers of non-adherent HPP-CFC and those in S phase were significantly decreased. | cncb.ac.cn |

| Granulocyte-Macrophage Colony-Forming Cells (CFU-GM) | Murine Long-Term Bone Marrow Cultures | Number of non-adherent CFU-GM in S phase was significantly decreased. | cncb.ac.cn |

| Human CD34+HLA-DRlow HSC | Human Cell Cultures | Reduced proliferation and clonogenicity. | tandfonline.com |

By keeping hematopoietic stem cells in a quiescent state, AcSDKP protects them from the damaging effects of cytotoxic agents like chemotherapy and radiation, which primarily target rapidly dividing cells. frontiersin.orgresearchgate.netashpublications.org This myeloprotective effect has been demonstrated in several preclinical models.

In mice treated with cytotoxic drugs such as cytosine arabinoside (Ara-C), infusion of AcSDKP can prevent death by shielding the primitive hematopoietic cells from the drug's toxicity. nih.gov Similarly, AcSDKP has been shown to protect murine hematopoietic progenitors and stem cells from damage induced by hyperthermia, a method sometimes used in cancer treatment. nih.gov This protection is achieved by reducing the number of cells in the S phase, which increases their resistance to heat-induced damage. nih.gov

Furthermore, treatments that increase the endogenous levels of AcSDKP, such as angiotensin-converting enzyme (ACE) inhibitors, have been shown to confer radioprotection. ashpublications.orgdntb.gov.uastemcell.com In murine models, the ACE inhibitor perindopril (B612348) protected against radiation-induced death and accelerated hematopoietic recovery, an effect linked to the known role of AcSDKP as a negative regulator of hematopoiesis. ashpublications.orgdntb.gov.uastemcell.com

Control of Hematopoietic Stem Cell and Progenitor Cell Proliferation

Anti-fibrotic Activities

AcSDKP demonstrates significant anti-fibrotic properties in various organs, including the heart and kidneys. mdpi.comoncotarget.comscholaris.ca It counteracts the pathological accumulation of extracellular matrix proteins, a hallmark of fibrosis, by influencing fibroblast behavior and key signaling pathways. Endogenous levels of AcSDKP are believed to play a physiological role in regulating collagen content and preventing its excessive accumulation under normal conditions. ahajournals.orgcapes.gov.br

A key mechanism of AcSDKP's anti-fibrotic action is its ability to inhibit the proliferation of fibroblasts, the primary cells responsible for producing matrix components. mdpi.comnih.gov This effect has been documented in both cardiac and renal fibroblasts. nih.govfrontiersin.orgnih.gov

In models of cardiac fibrosis, such as aldosterone-salt-induced hypertension, AcSDKP prevents cardiac fibrosis by inhibiting cell proliferation. nih.gov It has been shown to inhibit serum-induced proliferation of cultured rat cardiac fibroblasts. nih.gov Similarly, in the kidney, AcSDKP exerts an antiproliferative effect on renal interstitial fibroblasts and proximal tubular epithelial cells, which are crucial in the development of renal interstitial fibrosis. mdpi.com This inhibition of proliferation helps to reduce the population of activated fibroblasts (myofibroblasts) that are major sources of collagen. mdpi.comnih.gov

AcSDKP actively suppresses the synthesis and deposition of extracellular matrix (ECM) components, most notably collagen. nih.govahajournals.orgahajournals.org This effect is a cornerstone of its anti-fibrotic activity and has been observed in numerous experimental models of heart, kidney, and lung fibrosis. mdpi.comoncotarget.com

Studies have shown that chronic administration of AcSDKP reduces collagen deposition in the heart and kidneys of hypertensive rats and in rats following myocardial infarction. ahajournals.orgahajournals.org The peptide works, in part, by interfering with the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. mdpi.comnih.govnih.gov AcSDKP can inhibit TGF-β1-induced collagen synthesis in cardiac fibroblasts and human mesangial cells. nih.govdiabetesjournals.org It achieves this by blocking the differentiation of fibroblasts into myofibroblasts, which are more potent producers of ECM proteins. mdpi.comnih.gov This suppression of ECM accumulation helps to preserve organ structure and function. ahajournals.org

Table 2: Anti-fibrotic Research Findings for AcSDKP

| Organ/Cell Type | Model System | Key Finding | Citation |

|---|---|---|---|

| Heart (Cardiac Fibroblasts) | Aldosterone-salt hypertensive rats; Myocardial infarction rats | Prevents collagen deposition; Inhibits fibroblast proliferation and collagen synthesis. | nih.govnih.govahajournals.org |

| Kidney (Renal Fibroblasts) | Aldosterone-salt hypertensive rats; Diabetic db/db mice | Prevents renal fibrosis; Inhibits renal fibroblast proliferation. | mdpi.comnih.gov |

| Human Cardiac Fibroblasts | In vitro cell culture | Inhibits TGF-β1-induced differentiation into myofibroblasts and subsequent collagen synthesis. | nih.gov |

| Lung Fibroblasts | Bleomycin-induced pulmonary fibrosis model (mice) | Prevents extracellular collagen deposition. | oncotarget.com |

In the context of the kidney, particularly in diabetic nephropathy, AcSDKP has been shown to prevent mesangial matrix expansion. ahajournals.orgdiabetesjournals.orgdiabetesjournals.orgnih.govresearchgate.net The mesangium is a critical structural component of the glomerulus, and its expansion due to excess matrix deposition is a key feature of glomerulosclerosis and progressive kidney disease. diabetesjournals.orgresearchgate.net

In diabetic mouse models (db/db mice), long-term treatment with AcSDKP significantly inhibited the increase in glomerular surface area and mesangial matrix expansion. diabetesjournals.orgdiabetesjournals.orgnih.gov This was associated with a reduction in the overproduction of ECM proteins like fibronectin and type IV collagen. diabetesjournals.orgresearchgate.net The mechanism involves the inhibition of the TGF-β/Smad signaling pathway, which is a major driver of matrix production in mesangial cells. diabetesjournals.orgnih.gov By preventing mesangial matrix expansion, AcSDKP helps to ameliorate glomerulosclerosis and preserve renal function in diabetic models. ahajournals.orgdiabetesjournals.orgdiabetesjournals.orgnih.gov

Suppression of Extracellular Matrix Accumulation (e.g., Collagen Deposition)

Anti-inflammatory Actions

AcSDKP exerts potent anti-inflammatory effects through a multi-faceted approach, primarily by targeting macrophage activity at various stages. nih.govresearchgate.net This naturally occurring peptide is recognized for its ability to reduce inflammation in various tissues, including the heart, kidneys, and lungs. dovepress.comnih.govnih.gov

Inhibition of Bone Marrow Stem Cell Differentiation to Macrophages

A key aspect of AcSDKP's anti-inflammatory properties is its ability to inhibit the differentiation of bone marrow stem cells (BMSCs) into macrophages. nih.govresearchgate.net Research has demonstrated that AcSDKP can reduce the maturation of cultured murine BMSCs into mature macrophages. nih.govphysiology.org Specifically, treatment with AcSDKP at a concentration of 10 nM resulted in a 24.5% reduction in the differentiation of these stem cells, as measured by the expression of the macrophage maturation marker F4/80. physiology.orgphysiology.org This inhibitory action on BMSC differentiation helps to limit the population of inflammatory cells at their source. physiology.org AcSDKP is known to be a natural inhibitor of pluripotent hematopoietic stem cell proliferation, preventing their entry into the S-phase of the cell cycle. physiology.orgnih.gov

Suppression of Macrophage Migration and Activation

Beyond inhibiting their formation, AcSDKP also suppresses the migration and activation of existing macrophages. nih.govresearchgate.net Studies have shown that AcSDKP can decrease macrophage migration that is dependent on macrophage colony-stimulating factor (M-CSF) and galectin-3. physiology.orgphysiology.org This inhibition of migration prevents the accumulation of macrophages at sites of inflammation. researchgate.net Furthermore, AcSDKP has been shown to inhibit macrophage activation. dovepress.commdpi.com For instance, in models of silicosis, AcSDKP treatment reduced the activation of lung macrophages. nih.govmdpi.com This suppression of activation is crucial, as activated macrophages are key contributors to the inflammatory process. physiology.org

Modulation of Pro-inflammatory Cytokine Release (e.g., TNF-α)

AcSDKP plays a significant role in modulating the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net In vitro studies have shown that AcSDKP can significantly decrease the secretion of TNF-α by macrophages that have been stimulated with bacterial lipopolysaccharide (LPS). nih.govphysiology.org Specifically, 10 nM of AcSDKP was able to reduce LPS-induced TNF-α release in cultured macrophages. physiology.org This inhibitory effect extends to other inflammatory contexts as well. For example, in a model of experimental colitis, AcSDKP treatment led to a notable decrease in the levels of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. frontiersin.org The ability of AcSDKP to suppress the release of these potent inflammatory mediators is a cornerstone of its anti-inflammatory effects. researchgate.net

Table 1: Effect of AcSDKP on LPS-Induced TNF-α Release in Macrophages

| Treatment | TNF-α Concentration (pg/ml) |

|---|---|

| Vehicle | 721.8 ± 66.1 |

| LPS | 1,853.9 ± 132.2 |

| LPS + AcSDKP (10 nM) | 1,289.8 ± 34.6 |

Data from Sharma et al. (2008). physiology.org

Reduction of Macrophage-Derived Mediators (e.g., Galectin-3/Mac-2)

AcSDKP has been shown to reduce the expression and effects of macrophage-derived mediators like galectin-3, also known as Mac-2. nih.govphysiology.orgahajournals.org Galectin-3 is a protein produced by infiltrating macrophages that contributes to inflammation and fibrosis. physiology.orgnih.gov In a mouse model of angiotensin II-induced hypertension, AcSDKP administration significantly reduced the expression of galectin-3 in the myocardium. physiology.orgphysiology.org This reduction in galectin-3 suggests a decrease in the infiltration of activated macrophages. physiology.orgphysiology.org Furthermore, AcSDKP has been shown to prevent cardiac inflammation, fibrosis, and dysfunction induced by galectin-3. nih.gov Studies have also demonstrated that AcSDKP can inhibit the proinflammatory effects of galectin-3 at multiple stages of macrophage development. ahajournals.org

Table 2: Effect of AcSDKP on Myocardial Mac-2 (Galectin-3) Expression

| Treatment Group | Myocardial Mac-2 Levels |

|---|---|

| Control | 14±8 |

| Radiation | 85±15 |

| Radiation + AcSDKP | 36±9 |

Data from a study on radiation-induced cardiomyopathy. ahajournals.org

Direct Inhibition of NF-κB and Chemokines (e.g., MCP-1)

AcSDKP exerts its anti-inflammatory effects in part through the direct inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the reduction of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.com The NF-κB pathway is a critical regulator of inflammatory responses. nih.gov AcSDKP has been shown to suppress TNF-α-induced activation of NF-κB in human coronary artery endothelial cells. nih.govresearchgate.net This is achieved by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation of IκB and the subsequent translocation of NF-κB to the nucleus. nih.govresearchgate.net By inhibiting this pathway, AcSDKP downregulates the expression of inflammatory molecules such as ICAM-1. nih.gov Additionally, AcSDKP treatment has been shown to reduce the expression of MCP-1, a potent chemoattractant for monocytes and macrophages, in various models of inflammation and fibrosis. mdpi.com

Angiogenesis Modulation

AcSDKP has a complex and context-dependent role in the modulation of angiogenesis, the formation of new blood vessels. nih.gov While some studies highlight its pro-angiogenic properties, others suggest it can have inhibitory effects.

Research has shown that AcSDKP can stimulate angiogenesis both in vitro and in vivo. physiology.org It has been found to promote the proliferation and migration of endothelial cells, as well as the formation of tube-like structures, which are key steps in angiogenesis. physiology.org In animal models, AcSDKP has been shown to increase myocardial capillary density in rats with myocardial infarction and enhance neovascularization in the cornea. physiology.org The pro-angiogenic effects of AcSDKP are considered potentially beneficial in cardiovascular diseases. physiology.org The precursor to AcSDKP, thymosin-β4, is also a known potent angiogenic agent. iiarjournals.org

Conversely, there is evidence suggesting that AcSDKP can inhibit angiogenesis. biomaterials.org One study using a collagen gel model in vivo found that AcSDKP inhibited the formation of new blood vessels. biomaterials.org It is clear that AcSDKP is involved in the regulation of angiogenesis, but its precise role may be influenced by the specific biological environment and the presence of other signaling molecules. iiarjournals.orgnih.gov

Stimulation of Endothelial Cell Proliferation

Acetyl-Ser-Asp-Lys-Pro (AcSDKP) has been identified as a significant promoter of endothelial cell proliferation, a critical process in angiogenesis (the formation of new blood vessels). physiology.orgnih.gov In vitro studies have demonstrated that AcSDKP, at nanomolar concentrations, stimulates the proliferation and migration of endothelial cells. physiology.orgnih.gov For instance, one study using a mouse aortic endothelial cell line found that AcSDKP stimulated cell proliferation in a dose-dependent manner. physiology.org This peptide also enhances the ability of endothelial cells to form capillary-like structures on Matrigel, a key step in angiogenesis. nih.gov Furthermore, AcSDKP has been shown to induce the development of tube-like structures in human coronary artery endothelial cells (HCAECs). ahajournals.org

The pro-angiogenic effects of AcSDKP are not limited to in vitro models. In vivo studies have confirmed its ability to promote the formation of new blood vessels. physiology.orgnih.gov For example, AcSDKP has been shown to induce an angiogenic response in the chicken embryo chorioallantoic membrane and in the abdominal muscle of rats. nih.gov It also promotes blood vessel formation in Matrigel plugs implanted subcutaneously in rats. nih.gov

Table 1: Effect of AcSDKP on Endothelial Cell Functions In Vitro

| Cell Function | Cell Type | Effect of AcSDKP |

|---|---|---|

| Proliferation | Mouse aortic endothelial cells | Stimulated in a dose-dependent manner |

| Migration | Mouse aortic endothelial cells | Significantly stimulated at 1 and 10 nM |

| Tube Formation | Human coronary artery endothelial cells | Induced development of tube-like structures |

| Differentiation | Endothelial cells | Stimulated differentiation into capillary-like structures |

| MMP-1 Secretion | Endothelial cells | Enhanced secretion of active form |

This table summarizes the observed effects of AcSDKP on various endothelial cell functions based on in vitro research findings. physiology.orgnih.govahajournals.org

Role in Tissue Repair and Neovascularization

The stimulation of endothelial cell proliferation by AcSDKP directly contributes to its role in tissue repair and neovascularization (the formation of new blood vessels in adult tissues). nih.goviiarjournals.org This is particularly relevant in the context of ischemic conditions, where the restoration of blood flow is crucial for tissue survival and function. ahajournals.org

In animal models of myocardial infarction, AcSDKP has been shown to increase myocardial capillary density. physiology.org This suggests that AcSDKP could be beneficial in cardiovascular diseases by promoting the growth of new blood vessels in the heart. physiology.org Similarly, in a mouse model of hind limb ischemia, AcSDKP treatment was found to promote postischemic neovascularization. ahajournals.org This effect was associated with an increase in monocyte/macrophage infiltration into the ischemic areas, which are known to release pro-angiogenic factors. ahajournals.org

The mechanism behind AcSDKP's role in neovascularization appears to involve the upregulation of monocyte chemoattractant protein-1 (MCP-1), a chemokine that attracts monocytes and macrophages to sites of injury and inflammation. ahajournals.org By increasing MCP-1 levels, AcSDKP facilitates the recruitment of these inflammatory cells, which in turn contribute to the angiogenic process. ahajournals.org

Apoptosis Regulation

Suppression of Hematopoietic Cell Apoptosis under Stress

AcSDKP was initially identified as a negative regulator of hematopoietic stem cell proliferation, protecting them from entering the cell cycle. nih.govresearchgate.net This function is crucial for preserving the hematopoietic stem cell pool, especially under conditions of stress, such as exposure to chemotherapy or radiation. nih.gov By keeping these primitive cells in a quiescent state (G0/G1 phase of the cell cycle), AcSDKP helps to shield them from the toxic effects of cytotoxic agents that target rapidly dividing cells. researchgate.netahajournals.org This protective effect contributes to a reduction in marrow failure following such treatments. nih.gov

Research suggests that AcSDKP can prevent subsequent DNA breakage and apoptosis that might occur during the S phase of the cell cycle. researchgate.net This anti-apoptotic function is a key aspect of its protective role in the hematopoietic system.

Diverse Effects on Cell Proliferation (e.g., Stimulation of Vascular Smooth Muscle Cell Proliferation)

Interestingly, the effects of AcSDKP on cell proliferation are not uniform across all cell types. While it inhibits the proliferation of hematopoietic stem cells and cardiac fibroblasts, it has been shown to stimulate the proliferation of other cell types, such as vascular smooth muscle cells. nih.govahajournals.orgahajournals.orgresearchgate.net

One study observed a significant induction of growth in vascular smooth muscle cells when treated with AcSDKP. ahajournals.org This finding suggests that while AcSDKP may have beneficial effects in inhibiting cardiac fibrosis by suppressing fibroblast proliferation, it could simultaneously promote the growth of vascular smooth muscle cells. ahajournals.org This dual action highlights the complex and cell-type-specific regulatory roles of this tetrapeptide. The diverse effects of AcSDKP on cell growth underscore the need for further research to fully understand its mechanisms of action in different physiological and pathological contexts. nih.gov

Table 2: Proliferative Effects of AcSDKP on Different Cell Types

| Cell Type | Effect of AcSDKP on Proliferation |

|---|---|

| Hematopoietic Stem Cells | Inhibition |

| Cardiac Fibroblasts | Inhibition |

| Vascular Smooth Muscle Cells | Stimulation |

| Endothelial Cells | Stimulation |

This table illustrates the differential effects of AcSDKP on the proliferation of various cell types as reported in scientific literature. nih.govnih.govahajournals.orgahajournals.orgresearchgate.net

Research Methodologies and Experimental Models in Acsdkp Studies

In Vitro Cellular Assays and Techniques

A range of in vitro assays has been fundamental in dissecting the direct effects of AcSDKP on different cell types and signaling pathways.

The influence of AcSDKP on cell proliferation is a primary area of investigation, often assessed by measuring DNA synthesis through methods like [3H]-thymidine incorporation. researchgate.net Flow cytometry is a key technique used to analyze the cell cycle distribution of a cell population. nih.govresearchgate.netahajournals.org This method allows researchers to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies using flow cytometry have demonstrated that AcSDKP can inhibit the proliferation of several cell types by arresting them in the G0/G1 phase, thereby preventing their entry into the S phase (the DNA synthesis phase). frontiersin.orgahajournals.orgahajournals.org For instance, in neonatal rat cardiac fibroblasts, AcSDKP treatment significantly inhibited the progression of cells from the G0/G1 phase to the S phase. ahajournals.orgahajournals.org This inhibitory effect on cell cycle progression has been observed in hematopoietic stem cells, human mesangial cells, and cardiac and renal fibroblasts. frontiersin.orgahajournals.org Conversely, AcSDKP has been shown to stimulate the proliferation of endothelial cells and vascular smooth muscle cells. ahajournals.orgahajournals.orgplos.org The effect of AcSDKP on cell proliferation can be cell-type specific; for example, it has no effect on the proliferation of certain malignant cells, such as those in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). nih.govnih.gov

| Cell Type | Effect of AcSDKP | Proliferation Assay Method | Key Findings | Citations |

| Hematopoietic Stem Cells | Inhibition | Cell Cycle Analysis | Blocks entry into S phase from G1, keeping cells in a quiescent state. | frontiersin.orgnih.govmdpi.com |

| Cardiac Fibroblasts | Inhibition | Flow Cytometry, [3H]-thymidine incorporation | Reduces G1 to S phase transition; inhibits proliferation and collagen synthesis. | frontiersin.orgahajournals.orgahajournals.orgahajournals.org |

| Renal Mesangial Cells | Inhibition | Cell Cycle Analysis | Inhibits proliferation through induction of p53. | frontiersin.org |

| Lymphocytes (Human & Chicken) | Inhibition | Mitogen-induced proliferation assays | Reduces proliferation by blocking or retarding entry into the cell cycle. | nih.gov |

| Endothelial Cells | Stimulation | Concentration-dependent proliferation assays | Promotes angiogenesis. | plos.org |

| Leukemic Cells (CML, AML) | No effect | Cell Proliferation Assays | Does not modify the proliferation of malignant cells. | nih.gov |

To understand the intracellular signaling pathways modulated by AcSDKP, researchers employ reporter gene assays. nih.gov These assays use a plasmid containing a reporter gene (like luciferase) linked to a specific DNA response element that is activated by a particular signaling pathway. nih.gov When the pathway is activated, the reporter gene is expressed, and its activity (e.g., light emission from luciferase) can be quantified. nih.gov

A prominent application of this technique in AcSDKP research is the use of a Smad-sensitive luciferase reporter to study the Transforming Growth Factor-beta (TGF-β) signaling pathway. ahajournals.orgahajournals.org The TGF-β/Smad pathway is a critical driver of fibrosis. mdpi.com In cardiac fibroblasts transfected with a Smad-sensitive luciferase reporter construct, AcSDKP was found to significantly decrease TGF-β1-induced luciferase activity. ahajournals.orgahajournals.org This finding indicates that AcSDKP interferes with Smad-mediated gene activation, providing a molecular explanation for its anti-fibrotic effects. ahajournals.orgahajournals.org These assays have helped demonstrate that AcSDKP can inhibit the phosphorylation and nuclear translocation of Smad2, a key step in the TGF-β signaling cascade. ahajournals.orgahajournals.orguct.ac.za

| Assay Type | Cell Type | Pathway Investigated | Key Findings | Citations |

| Smad-sensitive Luciferase Reporter | Cardiac Fibroblasts | TGF-β/Smad | AcSDKP decreased TGF-β1-induced luciferase activity by 55%, indicating inhibition of Smad-mediated gene transcription. | ahajournals.orgahajournals.org |

| Luciferase Reporter Assay | 3T3/NIH cells | TGF-β/Smad | A stable SMAD-luciferase reporter cell line was developed to screen for agents affecting collagen production. | nih.gov |

| Luciferase Reporter Gene Assay | Not specified | SMURF2 | Used to verify the relationship between certain compounds, AcSDKP, and the TGF-β signaling pathway. | researchgate.net |

Cell migration is a crucial process in inflammation and tissue remodeling. The Boyden chamber, or transwell migration assay, is a standard method to study cell migration in vitro. This assay involves a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and a chemoattractant is placed in the lower one. The number of cells that migrate through the membrane towards the chemoattractant is then quantified.

Using this technique, studies have shown that AcSDKP can directly inhibit the migration of macrophages. physiology.orgphysiology.org For example, AcSDKP was found to decrease macrophage migration that was dependent on macrophage colony-stimulating factor and galectin-3. physiology.orgphysiology.org This inhibitory effect on macrophage migration may partly explain the reduced macrophage infiltration observed in tissues in in vivo models of hypertension treated with AcSDKP. physiology.orgphysiology.org Conversely, AcSDKP has been shown to stimulate the migration of endothelial cells, which is consistent with its pro-angiogenic properties. ashpublications.org

To quantify the effect of AcSDKP on inflammatory mediators and enzymes, researchers utilize various biochemical assays. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to measure the concentration of specific proteins, such as cytokines, in biological samples. abbkine.commybiosource.comaffielisa.com

ELISA-based studies have revealed that AcSDKP can reduce the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6 by macrophages. physiology.orgphysiology.orgfrontiersin.org For instance, in macrophages stimulated with bacterial lipopolysaccharide (LPS), AcSDKP treatment decreased the release of TNF-α. physiology.orgphysiology.org Furthermore, in animal models of colitis, AcSDKP infusion led to a significant decrease in the levels of TNF-α, IL-1β, and IL-6 in the colon. frontiersin.org

Matrix Metalloproteinases (MMPs) are enzymes that degrade extracellular matrix components and are involved in tissue remodeling. Their activity can be measured using specific activity assays, such as zymography or fluorogenic substrate assays. uct.ac.zaphysiology.orgmagtechjournal.com Research has shown that AcSDKP can modulate MMP activity. For example, in endothelial cells, AcSDKP was found to increase the secretion of the active form of MMP-1, which may contribute to its angiogenic effects. ashpublications.orgresearchgate.net In contrast, other studies in angiotensin II-induced hypertension models showed that AcSDKP treatment tended to increase MMP-2 activity, which could play a role in its anti-fibrotic effect by degrading excess collagen. researchgate.net

| Measurement Type | Method | Sample Type | Key Findings | Citations |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | ELISA | Macrophage culture supernatant, Colon tissue | AcSDKP decreased the secretion of TNF-α by LPS-stimulated macrophages and reduced levels of TNF-α, IL-1β, and IL-6 in a colitis model. | physiology.orgphysiology.orgfrontiersin.org |

| Mac-2 (Galectin-3) | ELISA | Myocardial tissue homogenates, Macrophage culture | AcSDKP significantly reduced radiation-induced Mac-2 expression in the myocardium and its release from cultured macrophages. | ahajournals.org |

| MMP-1 Activity | ELISA | Endothelial cell culture medium | AcSDKP induced a significant increase in the active form of MMP-1. | ashpublications.orgresearchgate.net |

| MMP-2 Activity | Zymography/EMSA | Cardiac tissue | In a model of hypertension, AcSDKP treatment tended to increase MMP-2 activity. | researchgate.net |

| MMP-2, MMP-9 Activity | Zymography | Cardiac fibroblast culture | AcSDKP further increased MMP-2 and MMP-9 activity induced by serum and PDGF. | magtechjournal.com |

To delve deeper into the molecular mechanisms of AcSDKP action, researchers employ techniques like Western blotting and small interfering RNA (siRNA) knockdown. Western blotting allows for the detection and quantification of specific proteins in a sample, often used to assess the phosphorylation status of signaling proteins, which indicates their activation.

Western blot analyses have been instrumental in showing that AcSDKP can inhibit key signaling pathways involved in fibrosis and inflammation. For example, AcSDKP has been shown to inhibit the phosphorylation of Smad2, ERK1/2, and p38 MAPK in response to pro-fibrotic stimuli like TGF-β1. mdpi.comnih.govnih.gov It also inhibits the activation of the pro-inflammatory transcription factor NF-κB. frontiersin.orglktlabs.com

siRNA knockdown is a powerful technique used to silence the expression of a specific gene. This allows researchers to determine if that gene is necessary for a particular cellular response. In the context of AcSDKP, siRNA-mediated gene silencing of p53 in human mesangial cells was shown to abolish the anti-proliferative effect of AcSDKP, indicating that p53 is a key mediator of its action in these cells. frontiersin.org Similarly, siRNA knockdown of the p110α catalytic subunit of PI3K, but not p110β, abrogated AcSDKP-stimulated Akt phosphorylation in glioblastoma cells, pinpointing the specific isoform involved in its signaling. plos.orgnih.gov

| Technique | Target Protein/Pathway | Cell Type | Key Findings | Citations |

| Western Blotting | Smad2, ERK1/2 | Human Cardiac Fibroblasts | AcSDKP inhibited TGF-β1-induced phosphorylation of Smad2 and ERK1/2. | nih.govnih.gov |

| Western Blotting | p38 MAPK, JNK | Rat Pulmonary Fibroblasts | AcSDKP treatment inhibited TGF-β receptor-mediated p38 MAPK and JNK signaling pathways. | mdpi.com |

| Western Blotting | NF-κB | Not specified | AcSDKP prevents activation of NF-κB. | lktlabs.com |

| siRNA Knockdown | p53 | Human Mesangial Cells | Silencing of p53 abolished the inhibitory effect of AcSDKP on cell cycle progression. | frontiersin.org |

| siRNA Knockdown | PI3K (p110α, p110β) | U87-MG Glioblastoma Cells | Knockdown of p110α, but not p110β, blocked AcSDKP-stimulated Akt phosphorylation. | plos.orgnih.gov |

| shRNA Knockdown | CHOP | Fibroblasts | CHOP deletion maintained the inhibitory effect of AcSDKP on collagen synthesis under ER stress. | frontiersin.org |

Cytokine and Enzyme Activity Measurements (e.g., ELISA, MMP Activity Assays)

In Vivo Animal Models of Pathological Conditions

To assess the therapeutic relevance of AcSDKP, its effects are studied in various animal models that mimic human diseases. These in vivo studies are critical for understanding the peptide's organ-protective effects in a complex physiological system.

AcSDKP has demonstrated significant anti-fibrotic and anti-inflammatory effects in a wide array of animal models. These include:

Cardiac Fibrosis: In rat models of myocardial infarction, hypertension (aldosterone-salt, angiotensin II-induced, renovascular), and radiation-induced cardiotoxicity, AcSDKP has been shown to prevent and even reverse cardiac fibrosis. ahajournals.orgmdpi.comahajournals.orglktlabs.com It reduces collagen deposition, macrophage infiltration, and the expression of pro-fibrotic factors like TGF-β. ahajournals.orgmdpi.com

Renal Fibrosis: In models of diabetic nephropathy, lupus nephritis, and unilateral ureteral obstruction (UUO), AcSDKP ameliorates renal fibrosis. frontiersin.orgmdpi.comlktlabs.com It achieves this by inhibiting macrophage infiltration and the TGF-β/Smad pathway. mdpi.com

Pulmonary Fibrosis: In rodent models of silicosis and bleomycin-induced lung injury, AcSDKP has been shown to reduce lung fibrosis. frontiersin.orgmdpi.comnih.govdovepress.com A meta-analysis of 18 studies confirmed the significant inhibitory effect of AcSDKP on pulmonary fibrosis in animal models. nih.gov

Liver Fibrosis: Studies using carbon tetrachloride (CCl4)-induced liver injury models have shown that AcSDKP can reduce liver fibrosis. mdpi.com

Inflammatory Conditions: In models of colitis and traumatic brain injury, AcSDKP has demonstrated potent anti-inflammatory effects, reducing the infiltration of inflammatory cells and the production of pro-inflammatory cytokines. frontiersin.orgfrontiersin.orgdovepress.com

These in vivo studies consistently highlight the role of AcSDKP in mitigating tissue injury and fibrosis across multiple organs, often associated with the inhibition of inflammation and key fibrotic signaling pathways like TGF-β/Smad. frontiersin.orgmdpi.com

| Pathological Condition | Animal Model | Key Findings | Citations |

| Cardiac Fibrosis/Heart Failure | Rat (Myocardial Infarction, Hypertension, Radiation-induced) | Prevents and reverses cardiac fibrosis, reduces macrophage infiltration, decreases TGF-β expression, and reduces collagen cross-linking. | ahajournals.orgmdpi.comahajournals.orglktlabs.com |

| Renal Fibrosis | Mouse/Rat (Diabetic Nephropathy, Lupus Nephritis, UUO) | Attenuates renal fibrosis, inhibits macrophage infiltration, and suppresses the TGF-β/Smad pathway. | frontiersin.orgmdpi.comlktlabs.com |

| Pulmonary Fibrosis | Rat/Mouse (Bleomycin-induced, Silicosis) | Reduces lung fibrosis by downregulating TGF-β1, CTGF, and inhibiting signaling pathways like Ras-Raf-ERK1/2 and p38 MAPK. | frontiersin.orgmdpi.comnih.govdovepress.com |

| Liver Fibrosis | Mouse (Carbon Tetrachloride-induced) | Reduces collagen synthesis and inhibits fibroblast differentiation. | mdpi.com |

| Inflammation | Mouse (DSS-induced Colitis) | Relieves inflammatory responses, decreases levels of TNF-α, IL-1β, and IL-6, and inhibits neutrophil and macrophage infiltration. | frontiersin.org |

Models of Organ Fibrosis (Cardiac, Renal, Liver, Pulmonary)

AcSDKP has demonstrated consistent anti-fibrotic properties in various animal models of organ fibrosis. nih.govoncotarget.com

Cardiac Fibrosis: In rat models of hypertension and myocardial infarction, AcSDKP has been shown to reduce collagen deposition. nih.gov Specifically, in a rat model of aldosterone (B195564) and salt-induced hypertension, AcSDKP inhibited the proliferation of cardiac fibroblasts and subsequent collagen synthesis. nih.gov Studies in spontaneously hypertensive rats also revealed a decrease in left ventricular collagen content and volume fraction following AcSDKP treatment. nih.gov Furthermore, in rats with heart failure after myocardial infarction, AcSDKP was found to both prevent and reverse interstitial and perivascular collagen deposition. ahajournals.org This anti-fibrotic effect was associated with a reduction in macrophage infiltration and cells expressing transforming growth factor-β (TGF-β). ahajournals.org

Renal Fibrosis: In a rat model of anti-glomerular basement membrane nephritis, AcSDKP attenuated renal dysfunction and fibrosis. nih.gov This was linked to the inhibition of macrophage infiltration and the TGF-β/Smad signaling pathway. nih.gov Similarly, in a mouse model of diabetic nephropathy (db/db mice), AcSDKP ameliorated renal insufficiency and mesangial expansion. imrpress.com Studies using unilateral ureteral obstruction models have also shown the anti-fibrotic effects of AcSDKP in both early and late stages of renal fibrosis. oncotarget.com

Liver Fibrosis: Experimental models of liver fibrosis, such as those induced by carbon tetrachloride (CCl4) in rats, have shown that AcSDKP can alleviate fibrosis. nih.gov It has also been observed to attenuate the activation of primary hepatic stellate cells, which are key mediators of liver fibrosis. nih.gov

Pulmonary Fibrosis: In a rat model of silicosis induced by silicon dioxide (SiO2), AcSDKP was found to inhibit pulmonary fibrosis. oncotarget.com Furthermore, in a bleomycin-induced lung injury model, which is a common model for pulmonary fibrosis, endogenous accumulation of AcSDKP was shown to alleviate lung fibrosis. oncotarget.com

Table 1: Summary of AcSDKP Effects in Organ Fibrosis Models

| Organ | Model | Key Findings |

|---|---|---|

| Heart | Aldosterone/salt-induced hypertension (rat) | Inhibited cardiac fibroblast proliferation and collagen synthesis. nih.gov |

| Spontaneously hypertensive rat | Decreased left ventricular collagen content. nih.gov | |

| Myocardial infarction (rat) | Prevented and reversed interstitial and perivascular collagen deposition; reduced macrophage infiltration and TGF-β positive cells. ahajournals.org | |

| Kidney | Anti-glomerular basement membrane nephritis (rat) | Attenuated renal fibrosis and dysfunction; inhibited macrophage infiltration and TGF-β/Smad pathway. nih.gov |

| Unilateral ureteral obstruction (rat) | Demonstrated anti-fibrotic effects in early and late stages. oncotarget.com | |

| Diabetic nephropathy (db/db mouse) | Ameliorated renal insufficiency and mesangial expansion. imrpress.com | |

| Liver | Carbon tetrachloride-induced fibrosis (rat) | Alleviated liver fibrosis and attenuated hepatic stellate cell activation. nih.gov |

| Lung | Bleomycin-induced lung injury (mouse) | Alleviated lung fibrosis. oncotarget.com |

| Silicon dioxide-induced silicosis (rat) | Inhibited pulmonary fibrosis. oncotarget.com |

Models of Hypertension and Target Organ Damage

The role of AcSDKP in hypertension-induced target organ damage has been extensively studied, with research indicating that its protective effects are often independent of blood pressure regulation. physiology.orgnih.gov

In various animal models of hypertension, including angiotensin II (Ang II)-infusion and the two-kidney-one-clip (2K1C) model, AcSDKP has been shown to reduce inflammation, fibrosis, and subsequent target organ damage. physiology.orgnih.gov A key mechanism appears to be the inhibition of macrophage infiltration into tissues like the heart, kidneys, and arteries. physiology.org For instance, in mice with Ang II-induced hypertension, AcSDKP reduced the expression of galectin-3, a marker produced by infiltrating macrophages in the heart, and decreased interstitial collagen deposition without affecting blood pressure or cardiac hypertrophy. physiology.org

Further in vitro studies have revealed that AcSDKP can directly inhibit the differentiation of bone marrow stem cells into macrophages, suppress macrophage migration, and reduce the release of pro-inflammatory cytokines like TNF-α from activated macrophages. physiology.org These findings suggest that the anti-inflammatory and anti-fibrotic properties of AcSDKP in the context of hypertension are at least partially due to its direct effects on macrophage function. physiology.org

Models of Inflammatory Diseases (e.g., Colitis)

The protective effects of AcSDKP have been demonstrated in experimental models of inflammatory bowel disease (IBD). In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, AcSDKP showed strong protective effects by inhibiting intestinal inflammatory responses. nih.gov Transgenic mice with lower endogenous levels of AcSDKP were found to be more susceptible to DSS-induced colitis, exhibiting more severe intestinal inflammation. nih.gov

In vitro studies using intestinal epithelial cells (Caco-2) showed that AcSDKP could inhibit the expression of pro-inflammatory factors. nih.govresearchgate.net This anti-inflammatory effect in the intestine appears to be partly mediated through the inhibition of the MEK-ERK signaling pathway. nih.gov

Hematopoietic Stress and Myelosuppression Models (e.g., Irradiation, Chemotherapy)

AcSDKP was initially identified as a physiological negative regulator of hematopoietic stem cell proliferation. ahajournals.orgnih.gov Its role has been investigated in models of hematopoietic stress, such as those induced by chemotherapy and irradiation.

In mice treated with high doses of the chemotherapy agent Cytarabine (Ara-C), plasma concentrations of AcSDKP were observed to decrease as hematopoietic stem cells began to proliferate. nih.gov Infusion of AcSDKP in these animals protected them by inhibiting the proliferation of primitive hematopoietic cells. nih.gov However, in human patients with acute myeloid leukaemia undergoing high-dose cytoreductive treatment, an early and sharp increase in serum AcSDKP concentrations was observed, contrary to the findings in mice. nih.gov

Studies in irradiated mice have also been used to explore the effects of peptides on hematopoietic recovery. nih.gov While some research points to the involvement of the renin-angiotensin system (RAS) in hematopoietic function, the specific and independent role of AcSDKP in recovery from radiation-induced myelosuppression requires further clarification, especially to distinguish its effects from other RAS peptides. core.ac.ukfrontiersin.org

Tissue Injury and Repair Models (e.g., Ischemia, Wound Healing)

The process of wound healing is a complex biological response to tissue injury. nih.govmhmedical.com AcSDKP has been implicated in tissue repair and regeneration, partly through its pro-angiogenic and anti-inflammatory properties. nih.govnih.gov